molecular formula C22H16O2 B1198284 (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol CAS No. 3719-40-2

(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol

Cat. No.: B1198284
CAS No.: 3719-40-2
M. Wt: 312.4 g/mol
InChI Key: RDJMBJBJQWPDEA-VXKWHMMOSA-N
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Description

(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of Dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound consists of five fused benzene rings with hydroxyl groups attached at the 5th and 6th positions. It is primarily studied for its interactions with biological systems and its potential health effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol typically involves the hydroxylation of Dibenz(a,h)anthracene. One common method is the catalytic oxidation of Dibenz(a,h)anthracene using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-25°C to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential health hazards. when required, it is produced in small quantities using the aforementioned synthetic routes in specialized chemical laboratories.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form quinones. Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in methanol.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products Formed:

    Oxidation: Dibenz(a,h)anthracene-5,6-quinone.

    Reduction: Dihydro-(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is primarily used in scientific research to study its interactions with biological systems. It is used as a model compound to understand the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on DNA. In chemistry, it is used to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives. In biology and medicine, it is used to investigate its carcinogenic potential and its role in mutagenesis.

Mechanism of Action

The mechanism of action of (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol involves its interaction with DNA. The compound intercalates into the DNA structure, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting their normal functions. The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.

Comparison with Similar Compounds

  • Dibenz(a,h)anthracene
  • Benzo(a)pyrene
  • Chrysene
  • Benzo(k)fluoranthene

Comparison: (12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol is unique due to the presence of hydroxyl groups at the 5th and 6th positions, which significantly alters its chemical reactivity and biological interactions compared to its parent compound, Dibenz(a,h)anthracene. While other similar compounds like Benzo(a)pyrene and Chrysene also exhibit carcinogenic properties, the specific hydroxylation pattern in this compound provides unique insights into the metabolic pathways and mechanisms of action of polycyclic aromatic hydrocarbons.

Properties

CAS No.

3719-40-2

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol

InChI

InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1

InChI Key

RDJMBJBJQWPDEA-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O

3719-40-2

Synonyms

DB(a,h)A-5,6-diol
DBA 5,6-diol
dibenz(a,h)anthracene-5,6-diol
dibenzoanthracene-5,6-dihydrodiol
dibenzoanthracene-5,6-dihydrodiol, cis-isomer
dibenzoanthracene-5,6-dihydrodiol, trans-isomer
trans-5,6-dihydroxy-5,6-dihydrodibenzo(a,h)anthracene

Origin of Product

United States

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